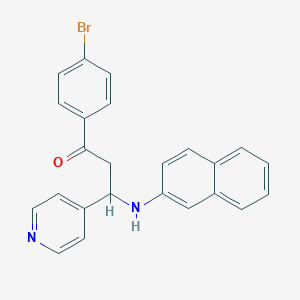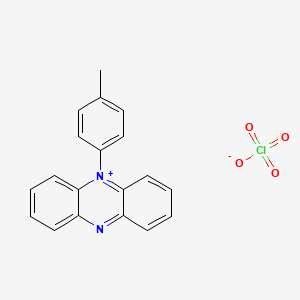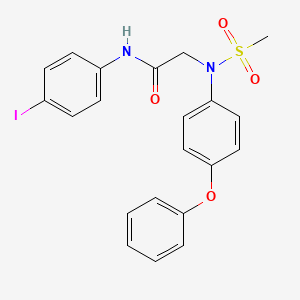
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone, also known as BRD-9424, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules and has been synthesized using various methods.
作用機序
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cancer and inflammatory pathways, resulting in the inhibition of disease progression.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma and acute myeloid leukemia. Additionally, it has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.
実験室実験の利点と制限
One of the main advantages of 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone for lab experiments is its potency and specificity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in disease pathogenesis and for developing BET inhibitors as therapeutic agents. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research on 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone. One potential direction is the development of more potent and selective BET inhibitors based on the structure of this compound. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of this compound as a tool for studying the epigenetic regulation of gene expression and for identifying novel therapeutic targets is an exciting area of research.
合成法
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been synthesized using various methods, including Suzuki coupling and Buchwald-Hartwig amination. The most common method for synthesizing this compound involves the Suzuki coupling reaction between 4-bromoacetophenone, 2-naphthylamine, and 4-pyridineboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, followed by purification using column chromatography.
科学的研究の応用
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been found to have potential therapeutic applications in various diseases, including cancer and inflammation. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the pathogenesis of cancer and inflammatory diseases, making them an attractive target for drug development.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O/c25-21-8-5-19(6-9-21)24(28)16-23(18-11-13-26-14-12-18)27-22-10-7-17-3-1-2-4-20(17)15-22/h1-15,23,27H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFUOHFIFLJRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(CC(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5010669.png)

![3-[(2,3-dimethylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5010693.png)

![3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5010711.png)
![3-chloro-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5010714.png)
![2-[3-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5010715.png)
![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5010740.png)
![4-methoxy-N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5010748.png)
![N-cyclohexyl-N-2-propyn-1-yl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5010750.png)
![5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5010758.png)